molecular formula C9H8ClFO2 B1398868 Methyl 2-(4-chloro-2-fluorophenyl)acetate CAS No. 917023-04-2

Methyl 2-(4-chloro-2-fluorophenyl)acetate

Cat. No. B1398868
CAS RN: 917023-04-2
M. Wt: 202.61 g/mol
InChI Key: BXJHRIVXFGIFQG-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-2-fluorophenyl)acetate” is a chemical compound with the CAS Number: 917023-04-2 . It has a molecular weight of 202.61 . The IUPAC name for this compound is methyl (4-chloro-2-fluorophenyl)acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” can be represented by the InChI code: 1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 . This indicates that the compound contains a methyl ester group attached to a phenyl ring, which is further substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position.


Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-2-fluorophenyl)acetate” is a solid compound . Its SMILES string representation is ClC1=C(C=CC(F)=C1)CC(OC)=O , which provides a text-based representation of its molecular structure.

Scientific Research Applications

Crystallography

“Methyl 2-(4-chloro-2-fluorophenyl)acetate” has been studied in the field of crystallography . The crystal structure of this compound has been determined, providing valuable information about its molecular structure . This knowledge can be useful in various scientific applications, such as drug design and materials science.

Pharmaceutical Applications

This compound has been mentioned in a patent application as a part of a larger molecule that acts as an activator of the glucagon-like peptide 1 (GLP1) receptor . The GLP1 receptor is a therapeutic target for conditions such as obesity, type 2 diabetes mellitus, insulin resistance, hyperinsulinemia, glucose intolerance, hyperglycemia, and various other conditions .

Synthesis of Schiff Bases

“Methyl 2-(4-chloro-2-fluorophenyl)acetate” could potentially be used in the synthesis of Schiff bases . Schiff bases are of great interest due to their inherent biological activities, versatile metal binding properties, and flexibility to modify the structure for a particular biological application .

Indole Derivatives

While not directly mentioned, the structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” suggests potential use in the synthesis of indole derivatives . Indole derivatives have shown a wide range of biological potential, including anti-inflammatory and analgesic activities .

Material Science

The detailed understanding of the crystal structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” can be applied in material science . The properties of the crystal can influence the characteristics of materials made from this compound.

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed . It’s recommended to handle it with appropriate personal protective equipment .

properties

IUPAC Name

methyl 2-(4-chloro-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHRIVXFGIFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726488
Record name Methyl (4-chloro-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-2-fluorophenyl)acetate

CAS RN

917023-04-2
Record name Methyl (4-chloro-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (0.94 mL, 0.0129 mol) was added dropwise to a solution of (4-chloro-2-fluoro-phenyl)acetic acid (2.03 g, 0.0108 mol) in methanol (100 mL) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was distilled off under reduced pressure. The resulting residue was subjected to silica gel chromatography (n-hexane/ethyl acetate=1/0 to 3/1) to give the title compound (2.11 g, 96%).
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

2-(4-Chloro-2-fluorophenyl)acetic acid (25.0 g, 133 mmol) was dissolved in MeOH (133 mL). Sulfuryl dichloride (9.67 mL, 133 mmol) was then added, and the reaction was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=203 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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